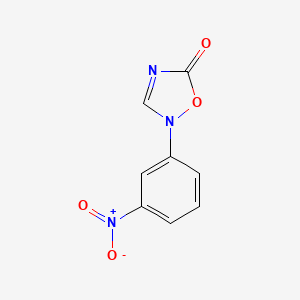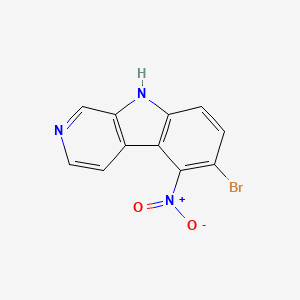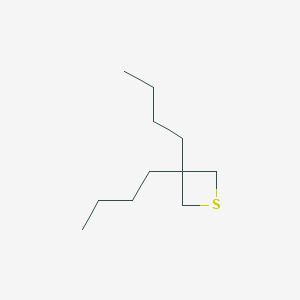
3,3-Dibutylthietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibutylthietane is an organic compound with the molecular formula C11H22S. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of two butyl groups attached to the third carbon atom of the thietane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibutylthietane can be achieved through several methods. One common approach involves the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide. This method typically requires the use of a suitable solvent and elevated temperatures to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dibutylthietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thietanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dibutylthietane has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: Thietane derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of thietane-containing compounds in drug development, particularly for their unique structural features and potential therapeutic benefits.
Industry: this compound and its derivatives are used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3,3-Dibutylthietane involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s unique ring structure allows it to interact with biological macromolecules, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dimethylthietane
- 3,3-Diethylthietane
- 3,3-Dipropylthietane
Comparison: Compared to other thietanes, 3,3-Dibutylthietane is unique due to the presence of two butyl groups, which can influence its chemical reactivity and physical properties. For instance, the longer alkyl chains may result in higher boiling points and different solubility characteristics. Additionally, the steric effects of the butyl groups can affect the compound’s reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
128145-26-6 |
|---|---|
Molekularformel |
C11H22S |
Molekulargewicht |
186.36 g/mol |
IUPAC-Name |
3,3-dibutylthietane |
InChI |
InChI=1S/C11H22S/c1-3-5-7-11(8-6-4-2)9-12-10-11/h3-10H2,1-2H3 |
InChI-Schlüssel |
PPJJHBQLPXJLND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CSC1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


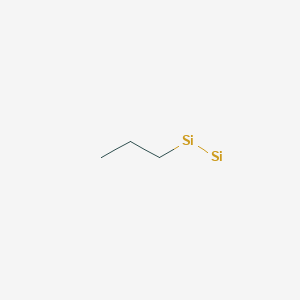
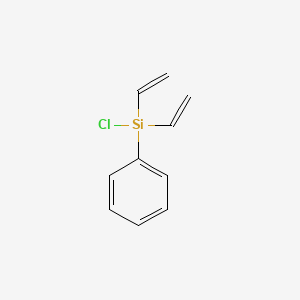
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
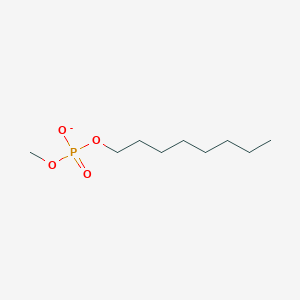
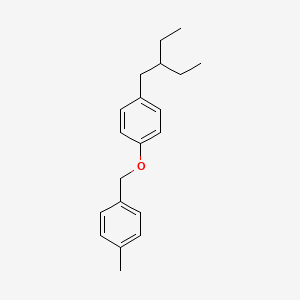
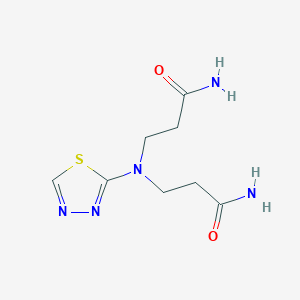

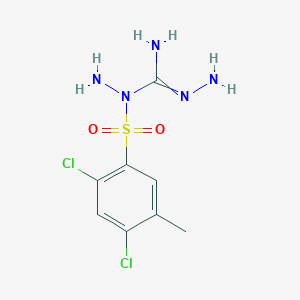
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

